molecular formula C8H5Br2N B177925 4,7-dibromo-1H-indole CAS No. 126811-31-2

4,7-dibromo-1H-indole

Cat. No. B177925
Key on ui cas rn: 126811-31-2
M. Wt: 274.94 g/mol
InChI Key: LGHKXNCCGYOQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08685969B2

Procedure details

To a solution of 1,4-dibromo-2-nitrobenzene (18 g, 64.1 mmol) in THF (200 mL) at −40° C. (dry ice-acetonitrile) was added slowly a solution of vinylmagnesium bromide (1.0 M in THF, 199 mL, 199 mmol). The resulting mixture was stirred at −40° C. for 1.5 h, then was then treated with saturated aqueous NH4Cl (500 mL) and stirred at room temperature for 1 h. HCl (1M) was added to adjust the pH to 7. EtOAc was added and the organic phase was separated, washed with brine, dried and concentrated. The residue was subjected to column chromatography on silica gel (330 g), eluting with EtOAc-hexane (5:95) to provide a light yellow oil which solidified on standing under vacuum. The desired product was obtained as a solid (8.35 g, 47% yield. LCMS showed one major peak with no ionization.
Quantity
18 g
Type
reactant
Reaction Step One
Name
dry ice acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
199 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[N+:9]([O-])=O.C(=O)=O.[C:15](#N)[CH3:16].C([Mg]Br)=C.[NH4+].[Cl-].Cl>C1COCC1.CCOC(C)=O>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[C:3]2[C:4]=1[CH:15]=[CH:16][NH:9]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Name
dry ice acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.C(C)#N
Name
Quantity
199 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −40° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluting with EtOAc-hexane (5:95)
CUSTOM
Type
CUSTOM
Details
to provide a light yellow oil which

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C2C=CNC2=C(C=C1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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